molecular formula C36H48N6O9 B1667090 L-Proline, N-((4-((((2-methylphenyl)amino)carbonyl)amino)phenyl)acetyl)-L-leucyl-L-alpha-aspartyl-L-valyl- CAS No. 187735-94-0

L-Proline, N-((4-((((2-methylphenyl)amino)carbonyl)amino)phenyl)acetyl)-L-leucyl-L-alpha-aspartyl-L-valyl-

Cat. No. B1667090
M. Wt: 708.8 g/mol
InChI Key: NVVGCQABIHSJSQ-KFZSMJGVSA-N
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Description

The compound “L-Proline, N-((4-((((2-methylphenyl)amino)carbonyl)amino)phenyl)acetyl)-L-leucyl-L-alpha-aspartyl-L-valyl-” is a complex organic molecule that is a derivative of the amino acid L-Proline . It contains a proline core structure, which is modified with various functional groups and other amino acids such as leucine, aspartic acid, and valine .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and amino acids. The proline core provides a pyrrolidine ring, which is a five-membered ring with a secondary amine . The presence of other amino acids like leucine, aspartic acid, and valine adds further complexity to the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be diverse and complex, given its structural complexity. Proline and its analogues are known to participate in a variety of reactions, including those involving amino acid permeases (transporters), which transport the analogues into cells where they compete with naturally occurring amino acids for incorporation into nascent proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its complex structure. Proline and its analogues have unique properties due to their pyrrolidine ring and the presence of various functional groups . These properties can influence the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Peptides : L-Proline derivatives are crucial in the synthesis of peptides like angiotensin octapeptide. The specific positioning of L-Proline in peptide chains affects biological activity, as demonstrated in the study of angiotensin octapeptide synthesis (Park, 1961).

Metabolic and Structural Roles

  • Metabolism and Protein Folding : L-Proline analogues play a significant role in cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells. These compounds are important in studying protein folding and structure (Bach & Takagi, 2013).
  • Conformational Preferences : The conformational preferences of proline derivatives, like L-Proline, are studied to understand their influence on the overall structure and function of proteins (Flores-Ortega et al., 2008).

Applications in Peptide Synthesis and Analysis

  • Peptide Synthesis and Capping : N-(Biphenyl-4-carbonyl)-L-proline has been used as an efficient capping reagent in peptide synthesis. Its reactivity and lipophilic nature facilitate the purification of target peptides (Vavourakis et al., 2002).

Novel Compounds and Antibiotics

  • Antibiotic Synthesis : L-Proline derivatives are part of the structure of novel antibiotics like mycoplanecin A, suggesting their significance in the development of new antimicrobial agents (Nakajima et al., 1983).

Flavor and Aroma Generation

  • Flavor Generation in Foods : In the generation of flavors, like in cheese, the reaction of amino acids such as L-Proline with carbonyl compounds plays a significant role in aroma formation (Griffith & Hammond, 1989).

Future Directions

The future research directions for this compound could involve further exploration of its biological activity, potential applications, and synthesis methods. Proline analogues are promising candidates for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring or de novo designed peptides . They are also useful compounds for industrial use .

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48N6O9/c1-20(2)17-26(38-29(43)18-23-12-14-24(15-13-23)37-36(51)40-25-10-7-6-9-22(25)5)32(46)39-27(19-30(44)45)33(47)41-31(21(3)4)34(48)42-16-8-11-28(42)35(49)50/h6-7,9-10,12-15,20-21,26-28,31H,8,11,16-19H2,1-5H3,(H,38,43)(H,39,46)(H,41,47)(H,44,45)(H,49,50)(H2,37,40,51)/t26-,27-,28-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVGCQABIHSJSQ-KFZSMJGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Proline, N-((4-((((2-methylphenyl)amino)carbonyl)amino)phenyl)acetyl)-L-leucyl-L-alpha-aspartyl-L-valyl-

CAS RN

187735-94-0
Record name BIO-1211
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187735940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIO-1211
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61G4E2353I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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L-Proline, N-((4-((((2-methylphenyl)amino)carbonyl)amino)phenyl)acetyl)-L-leucyl-L-alpha-aspartyl-L-valyl-
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L-Proline, N-((4-((((2-methylphenyl)amino)carbonyl)amino)phenyl)acetyl)-L-leucyl-L-alpha-aspartyl-L-valyl-
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L-Proline, N-((4-((((2-methylphenyl)amino)carbonyl)amino)phenyl)acetyl)-L-leucyl-L-alpha-aspartyl-L-valyl-
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L-Proline, N-((4-((((2-methylphenyl)amino)carbonyl)amino)phenyl)acetyl)-L-leucyl-L-alpha-aspartyl-L-valyl-
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L-Proline, N-((4-((((2-methylphenyl)amino)carbonyl)amino)phenyl)acetyl)-L-leucyl-L-alpha-aspartyl-L-valyl-
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L-Proline, N-((4-((((2-methylphenyl)amino)carbonyl)amino)phenyl)acetyl)-L-leucyl-L-alpha-aspartyl-L-valyl-

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